molecular formula C13H9ClO3S B12837550 4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride

4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride

Katalognummer: B12837550
Molekulargewicht: 280.73 g/mol
InChI-Schlüssel: OVWNWEAQSPRUQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a naphthalene ring substituted with a prop-2-yn-1-yloxy group and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride typically involves the reaction of 4-(Prop-2-yn-1-yloxy)naphthalene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 4-(Prop-2-yn-1-yloxy)naphthalene

    Reagent: Chlorosulfonic acid

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include Lewis acids such as aluminum chloride or iron(III) chloride.

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

Wissenschaftliche Forschungsanwendungen

4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Prop-2-yn-1-yloxy)benzonitrile
  • 2-(Prop-2-yn-1-yloxy)naphthalene
  • 4-(Prop-2-yn-1-yloxy)benzene

Uniqueness

4-(Prop-2-yn-1-yloxy)naphthalene-1-sulfonyl chloride is unique due to the presence of both a naphthalene ring and a sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis and scientific research.

Eigenschaften

Molekularformel

C13H9ClO3S

Molekulargewicht

280.73 g/mol

IUPAC-Name

4-prop-2-ynoxynaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C13H9ClO3S/c1-2-9-17-12-7-8-13(18(14,15)16)11-6-4-3-5-10(11)12/h1,3-8H,9H2

InChI-Schlüssel

OVWNWEAQSPRUQX-UHFFFAOYSA-N

Kanonische SMILES

C#CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.